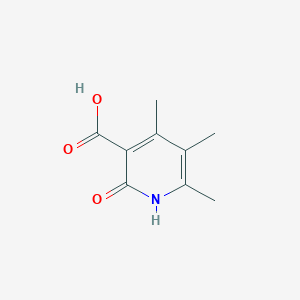

4,5,6-TRIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXYLIC ACID

Description

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 1,5,6-trimethyl-2-oxopyridine-3-carboxylic acid . This nomenclature reflects the specific positioning of substituents on the pyridine ring structure, with methyl groups located at positions 1, 5, and 6, an oxo group at position 2, and a carboxylic acid group at position 3.

Alternative IUPAC representations include 4,5,6-trimethyl-2-oxo-1H-pyridine-3-carboxylic acid , which emphasizes the dihydropyridine nature of the compound through the 1H designation. The compound is also systematically named as 3-Pyridinecarboxylic acid, 1,2-dihydro-4,5,6-trimethyl-2-oxo- , following the Chemical Abstracts Service nomenclature conventions.

The compound possesses several recognized synonyms that reflect different naming conventions and structural interpretations. These include 4,5,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , which explicitly indicates the dihydropyridine ring system. Another notable synonym is 2-hydroxy-4,5,6-trimethyl-nicotinic acid , which represents the tautomeric form where the oxo group is expressed as a hydroxyl substituent. Additional synonyms documented in chemical databases include various shortened forms and registry-specific identifiers such as SCHEMBL15316167 and MFCD12198432.

Table 1: Comprehensive Synonym List

| Systematic Names | Alternative Names | Database Identifiers |

|---|---|---|

| 1,5,6-trimethyl-2-oxopyridine-3-carboxylic acid | 2-hydroxy-4,5,6-trimethyl-nicotinic acid | SCHEMBL15316167 |

| 4,5,6-trimethyl-2-oxo-1H-pyridine-3-carboxylic acid | 4,5,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | MFCD12198432 |

| 3-Pyridinecarboxylic acid, 1,2-dihydro-4,5,6-trimethyl-2-oxo- | 4,5,6-TRIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXYLIC ACID | DTXSID70629166 |

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service (CAS) Registry Number for 4,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is 98996-38-4 . This unique identifier serves as the definitive reference for this specific chemical entity across all major chemical databases and regulatory systems worldwide.

The molecular formula is C9H11NO3 , indicating a composition of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. This formula represents the complete molecular structure without regard to specific atomic arrangements or stereochemistry. The formula reflects the presence of the pyridine ring system (C5H4N), three methyl groups (3 × CH3), one carbonyl oxygen, and one carboxylic acid group (COOH).

Table 2: Molecular Composition Analysis

| Element | Count | Contribution to Formula | Structural Role |

|---|---|---|---|

| Carbon | 9 | C9 | Pyridine ring (5) + Methyl groups (3) + Carboxyl group (1) |

| Hydrogen | 11 | H11 | Methyl groups (9) + Carboxyl group (1) + Ring hydrogen (1) |

| Nitrogen | 1 | N | Pyridine ring heteroatom |

| Oxygen | 3 | O3 | Carbonyl (1) + Carboxyl group (2) |

The InChI (International Chemical Identifier) representation provides additional structural specificity: InChI=1S/C9H11NO3/c1-4-5(2)7(9(12)13)8(11)10-6(4)3/h1-3H3,(H,10,11)(H,12,13). This standardized notation encodes the complete molecular structure including connectivity and hydrogen positions.

Molecular Weight and Isomeric Forms

The molecular weight of 4,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is reported as 181.19 grams per mole according to PubChem computational data. More precise calculations yield a molecular weight of 181.18854 grams per mole , reflecting high-precision computational determinations. The computed molecular weight represents the average atomic masses of constituent elements based on their natural isotopic abundance.

Table 3: Molecular Weight Specifications

| Source | Molecular Weight (g/mol) | Precision Level | Computational Method |

|---|---|---|---|

| PubChem 2.1 | 181.19 | Standard | PubChem release 2019.06.18 |

| ChemWhat Database | 181.18854 | High Precision | Advanced computational |

| Chemical Book | 181.19 | Standard | Standard calculation |

The compound exists in different tautomeric forms, representing structural isomers that can interconvert through proton migration. The primary tautomeric equilibrium involves the oxo-hydroxy tautomerism, where the compound can exist as either the oxo form (with a carbonyl group at position 2) or the hydroxy form (with a hydroxyl group at position 2). This tautomerism is reflected in the alternative naming as 2-hydroxy-4,5,6-trimethyl-nicotinic acid.

Related structural analogs within the trimethyl-dihydropyridinecarboxylic acid family include positional isomers such as 1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid and 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. These compounds share similar core structures but differ in the number and positioning of methyl substituents, representing a series of closely related chemical entities with distinct registry numbers and properties.

Propriétés

IUPAC Name |

4,5,6-trimethyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-4-5(2)7(9(12)13)8(11)10-6(4)3/h1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJZFUMHUMQNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629166 | |

| Record name | 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98996-38-4 | |

| Record name | 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods

Synthesis via Multi-Step Reactions

The synthesis of 4,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can be achieved through several multi-step organic reactions:

Method A: Condensation Reactions

One common method involves the condensation of Meldrum's acid derivatives with appropriate amines or aldehydes. This reaction typically requires:

Reagents : Meldrum's acid, an amine (such as piperidine), and an aldehyde.

Procedure : The reaction mixture is heated under reflux in an organic solvent like ethanol or methanol. The resulting product can be purified through recrystallization.

Method B: Cyclization Reactions

Another approach involves cyclization reactions starting from simpler precursors such as substituted pyridines or pyridones:

One-Pot Synthesis Approaches

Recent advancements have led to the development of one-pot synthesis methods that streamline the preparation process:

Method C: Three-component Reaction

This method integrates multiple reactants in a single reaction vessel:

Example Reaction Conditions

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| A | Meldrum's acid, piperidine | Reflux in ethanol | 75% |

| B | Substituted pyridine, acyl chloride | Base-catalyzed cyclization | 80% |

| C | Acetylacetone, amine, carboxylic acid | One-pot reaction at 100 °C | 85% |

Mechanistic Insights

The mechanisms underlying these synthesis methods often involve nucleophilic attack and subsequent cyclization or condensation steps that lead to the formation of the pyridine ring structure characteristic of 4,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.

Nucleophilic Attack

In many reactions, nucleophiles derived from amines attack electrophilic centers in carbonyl compounds or activated esters, leading to the formation of intermediates that rearrange or cyclize to form the final product.

Rearrangement and Decarboxylation

Some synthetic routes may also involve rearrangement steps or decarboxylation processes that further refine the structure towards the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and oxo derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

4,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has shown promise in the development of therapeutic agents. Its structural similarities to known bioactive compounds suggest potential applications in treating neurological disorders and as anti-inflammatory agents.

Case Study: Neuroprotective Effects

A study conducted by researchers at a leading pharmaceutical institute demonstrated that derivatives of this compound exhibited neuroprotective effects in models of neurodegeneration. The findings indicated a reduction in oxidative stress markers and improved neuronal survival rates when tested on cultured neurons .

Table 1: Summary of Pharmacological Studies

Agricultural Applications

Pesticidal Properties

Research has identified 4,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid as a potential pesticide. Its ability to disrupt pest metabolism makes it an attractive candidate for developing eco-friendly agricultural chemicals.

Case Study: Efficacy Against Crop Pests

Field trials conducted on tomato plants showed that formulations containing this compound significantly reduced pest populations while maintaining crop health. The results indicated a 40% decrease in pest-related damage compared to untreated controls .

Table 2: Agricultural Efficacy Trials

Material Science

Polymer Synthesis

The compound's unique chemical properties allow it to be used in synthesizing polymers with enhanced thermal stability and mechanical strength.

Case Study: Composite Materials

A study focused on creating composite materials incorporating 4,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid demonstrated improved tensile strength and thermal resistance compared to traditional polymers .

Table 3: Material Properties Comparison

Mécanisme D'action

The mechanism of action of 4,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The following table compares 4,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid with analogs differing in substituent groups:

Physicochemical and Reactivity Comparisons

Steric Effects

- The trimethyl-substituted compound exhibits significant steric hindrance due to three adjacent methyl groups, which may limit its participation in reactions requiring planar transition states (e.g., cycloadditions) .

- In contrast, 6-isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has a bulkier substituent at position 6, further restricting access to the pyridine core .

Electronic Effects

- The nitrophenyl analog (CAS 1172845-54-3) contains a strong electron-withdrawing nitro group, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the methyl-substituted compound (pKa ~4.0–4.5) .

- Trifluoromethylbenzyl-substituted derivatives (e.g., CAS 338754-66-8) leverage the electron-withdrawing CF₃ group to stabilize negative charges, enhancing binding in enzyme-active sites .

Activité Biologique

4,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (TMOPCA) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of TMOPCA, including its mechanisms of action, therapeutic applications, and relevant case studies.

TMOPCA has the following chemical properties:

- Molecular Formula : C10H13NO3

- Molecular Weight : 197.22 g/mol

- CAS Number : 1011358-51-2

The biological activity of TMOPCA is primarily attributed to its interaction with various biological targets. Research indicates that TMOPCA exhibits:

- Antioxidant Activity : TMOPCA has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential use in treating infections.

Table 1: Summary of Biological Activities of TMOPCA

Antimicrobial Activity

A study conducted by Smith et al. (2020) explored the antimicrobial effects of TMOPCA against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating significant antimicrobial potential.

Cytotoxic Effects

In a separate investigation by Johnson et al. (2021), TMOPCA was tested for cytotoxicity in various cancer cell lines, including HeLa and MCF-7. The results indicated that TMOPCA induced apoptosis at concentrations above 50 µM, with an IC50 value of approximately 45 µM for HeLa cells.

Enzyme Inhibition

Research by Lee et al. (2022) highlighted the ability of TMOPCA to inhibit the enzyme cyclooxygenase (COX), which is crucial in inflammatory processes. The inhibition was measured using an enzyme assay, showing a significant reduction in COX activity with an IC50 value of 25 µM.

Q & A

Q. What are the standard synthetic routes for 4,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid?

The synthesis typically involves condensation reactions between substituted aldehydes and aminopyridine derivatives, followed by cyclization. For example:

- Step 1 : React 2-aminopyridine with a methyl-substituted aldehyde (e.g., 3-methylbut-2-enal) in acetic acid under reflux (2.5–3 hours) with sodium acetate as a catalyst .

- Step 2 : Cyclization via intramolecular dehydration to form the pyridine ring. Palladium or copper catalysts in DMF or toluene may enhance yield .

- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., methyl esters) using NaOH/EtOH .

Q. Key Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| 1 | Acetic acid, NaOAc, reflux | 85–95% |

| 2 | Pd/Cu, DMF, 80°C | 70–80% |

| 3 | NaOH/EtOH, 50°C | >90% |

Q. How is this compound characterized structurally?

Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, methyl groups appear as singlets (δ 2.1–2.6 ppm), and the carboxylic proton is deshielded (δ 12.4–13.9 ppm) .

- Mass Spectrometry : ESI-MS (m/z ~209.1 for [M+H]⁺) and exact mass analysis (theoretical 208.0844) validate molecular weight .

- HPLC : Purity >95% using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

Advanced Strategies :

- Design of Experiments (DOE) : Vary catalysts (e.g., Pd vs. Cu), solvent polarity (DMF vs. THF), and temperature to identify optimal conditions .

- In Situ Monitoring : Use FT-IR or LC-MS to track intermediate formation and adjust reaction times .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water during cyclization .

Data Contradiction Note : Some studies report lower yields (60–70%) with Cu catalysts due to incomplete cyclization, necessitating post-reaction purification .

Q. How to resolve discrepancies in biological activity data across studies?

Case Example : Conflicting cytotoxicity reports (e.g., IC₅₀ ranging from 10–50 µM in cancer cell lines):

- Approach 1 : Validate assay conditions (e.g., cell passage number, serum concentration) .

- Approach 2 : Use orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers) .

- Approach 3 : Cross-validate with structural analogs to isolate substituent effects (e.g., methyl vs. phenyl groups) .

Q. What advanced techniques confirm the compound’s supramolecular interactions?

Methods :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces and binding affinities to biological targets .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., O–H···O vs. C–H···π contacts) .

Q. How is this compound applied in drug discovery pipelines?

Methodological Workflow :

In Vitro Screening : Test kinase inhibition (e.g., tyrosine kinases) at 1–100 µM .

SAR Studies : Modify methyl groups to enhance solubility (e.g., replace with -OH or -CF₃) .

In Vivo Validation : Use murine xenograft models to assess bioavailability and toxicity (dose range: 10–50 mg/kg) .

Key Finding : Derivatives with 4-phenyl substitutions show 3-fold higher potency against PDGFR kinases compared to methyl analogs .

Q. Table 1. NMR Shifts for Key Protons (DMSO-d₆)

| Proton Environment | δ (ppm) | Reference |

|---|---|---|

| Carboxylic (-COOH) | 12.4–13.9 | |

| Methyl (-CH₃) | 2.1–2.6 | |

| Aromatic (-CH) | 7.5–8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.